molecular formula C21H13N3O3S B2788106 N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide CAS No. 609792-06-5

N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide

Cat. No.: B2788106
CAS No.: 609792-06-5
M. Wt: 387.41
InChI Key: QCZKWWCNQWDUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide is a synthetically designed multi-target-directed ligand (MTDL) that incorporates a benzothiazole core linked to a naphthalimide (benzo[de]isoquinoline-1,3-dione) moiety via an acetamide bridge. This molecular architecture is engineered for advanced research in medicinal chemistry, particularly in the investigation of new therapeutic strategies for complex diseases. The benzothiazole pharmacophore is a privileged structure in drug discovery, extensively documented for its diverse biological activities. Scientific literature indicates that benzothiazole derivatives exhibit significant potential in neurodegenerative disease research, demonstrating inhibitory activity against key enzymes like monoamine oxidase (MAO) and cholinesterase (ChE) . Furthermore, the scaffold is a recognized component in compounds investigated for antibacterial applications, where it functions as a potent inhibitor of bacterial dihydrofolate reductase (DHFR) . The naphthalimide component is similarly associated with a range of pharmacological properties. The integration of these two distinct bioactive systems into a single molecule is a strategic approach to creating hybrid compounds with potentially enhanced or dual mechanisms of action. This acetamide derivative is intended strictly for research use in biochemical assays, enzyme inhibition studies, and early-stage pharmacological profiling in vitro. It is supplied as a high-purity compound for use in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3S/c25-17(23-21-22-15-9-1-2-10-16(15)28-21)11-24-19(26)13-7-3-5-12-6-4-8-14(18(12)13)20(24)27/h1-10H,11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZKWWCNQWDUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogues

Compound Name Substituents (Benzothiazole/Naphthalimide) Melting Point (°C) Purity (%) Key Bioactivity/Properties Reference
N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide (4b) 5-Cl 248.1–250.9 100 High yield (81.48%); antifungal
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide 6-F 240.6–260.1 94.8 Moderate fungicidal activity
N-(4-bromobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide (4d) 4-Br 254.3–255.9 100 Enhanced binding affinity
Alrestatin (2-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)acetic acid) None (naphthalimide core only) N/A N/A Aldose reductase inhibitor
N-(2-chlorophenyl)-2-(1,3-dioxo-naphthalimide)acetamide (3b) 2-Cl (phenyl) N/A N/A 15-LOX-1 inhibition (anticancer)
N-(1,3-dioxo-naphthalimide)-amide derivatives Phenyl groups N/A >90 Plant growth promotion, fungicidal

Key Observations:

  • Halogen Substituents : Chloro and bromo groups on benzothiazole (e.g., 4b, 4d) correlate with high melting points (>240°C) and purity (100%), suggesting improved crystallinity and stability .
  • Electron-Withdrawing Groups : Nitro (e.g., 4n in ) and fluoro substituents reduce purity (90.8–94.8%), likely due to synthetic challenges .
  • Naphthalimide Core : Alrestatin (lacking benzothiazole) shows aldose reductase inhibition, highlighting the naphthalimide's standalone bioactivity .

Bioactivity and Molecular Interactions

Antifungal and Plant Growth Regulation

  • Phenyl-Substituted Analogues : Derivatives with phenyl groups on the naphthalimide core () demonstrated 70–90% seed germination promotion in wheat and cucumber at 12.5–25 mg/L, outperforming commercial agent DA-6 .
  • Benzothiazole-Triazole Hybrids : Compounds like 9c () showed distinct docking poses in enzymatic assays, suggesting substituent-dependent binding modes .

Anticancer and Enzyme Inhibition

  • LOX Inhibitors : Naphthalimide-phenylacetamide derivatives (e.g., 3b, 3l) exhibited 15-LOX-1 inhibition (IC₅₀: 2–10 µM), crucial for anticancer applications .
  • Sulfamoyl Analogues: Compound 4 () displayed enhanced binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for non-sulfamoyl analogues) due to improved hydrogen bonding .

Conventional Reflux Methods

  • Phthalic anhydride and benzothiazole-thioacetohydrazide were refluxed in acetic acid to form naphthalimide hybrids (), yielding 70–86% .

Research Findings and Trends

Structure-Activity Relationships (SAR) :

  • Halogens (Cl, Br) on benzothiazole enhance thermal stability and bioactivity .
  • Phenyl groups on naphthalimide improve fungicidal and growth-promoting effects .

Molecular Modeling : Sulfamoyl and methoxy groups optimize binding via hydrophobic and hydrogen-bonding interactions .

Contradictory Evidence : Methoxy substituents (e.g., 4e in ) show variable bioactivity, suggesting position-dependent effects .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactant solubility and reaction efficiency .
  • Inert conditions : Nitrogen atmospheres prevent moisture interference, particularly during acylation or imine formation steps .
  • Catalysts : Bases like triethylamine or sodium hydride are critical for deprotonation in condensation reactions .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

A combination of:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., benzothiazole vs. isoindolinone moieties) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups (e.g., amide C=O stretches at ~1660–1680 cm⁻¹) .

Q. How should researchers design initial pharmacological screening assays?

Prioritize:

  • In vitro cytotoxicity assays : Use cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, noting structural analogs with IC₅₀ in the µM range .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria to assess broad-spectrum activity .
  • Solubility considerations : Pre-screen in DMSO/PBS mixtures to avoid false negatives due to poor solubility .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Potential causes and solutions:

  • Tautomerism : The benzothiazole or isoindolinone moieties may exhibit keto-enol tautomerism; use 2D NMR (e.g., HSQC, NOESY) to confirm dynamic equilibria .
  • Impurities : Recrystallize using ethanol/chloroform mixtures and re-analyze via HPLC .
  • Steric effects : X-ray crystallography resolves conformational ambiguities (e.g., gauche vs. anti substituent arrangements) .

Q. What strategies address discrepancies in bioactivity across similar analogs?

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups on the benzothiazole ring) to isolate activity drivers .
  • Assay standardization : Control variables like serum content in cell media, which may alter compound bioavailability .
  • Metabolic stability tests : Use liver microsomes to assess degradation rates, as labile esters/amides may reduce in vivo efficacy .

Q. How can solubility limitations in biological assays be mitigated?

  • Co-solvents : Use cyclodextrins or PEG-based vehicles to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve permeability .
  • Salt formation : Explore hydrochloride or sodium salts for ionizable functional groups .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Molecular docking : Model interactions with targets like topoisomerase II or bacterial DNA gyrase, leveraging benzothiazole’s known intercalation potential .
  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .
  • Reactive oxygen species (ROS) detection : Use DCFH-DA probes in cellular assays to identify oxidative stress pathways .

Q. How can regioselectivity challenges in multi-step syntheses be addressed?

  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) during acylation steps .
  • Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to control substitution patterns on aromatic rings .
  • Computational modeling : DFT calculations predict favorable reaction pathways and transition states .

Key Research Considerations

  • Contradictory evidence : Some studies report µM-level bioactivity , while others emphasize synthetic challenges over efficacy . Cross-validate findings using orthogonal assays.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures, critical for storage and handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.